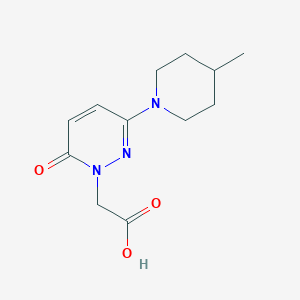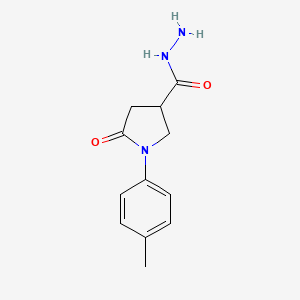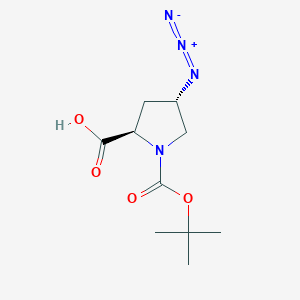
(4S)-1-(tert-ブトキシカルボニル)-4-アジド-D-プロリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline is a chemical compound that belongs to the class of azido-proline derivatives This compound is characterized by the presence of an azido group (-N3) attached to the fourth carbon of the proline ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
科学的研究の応用
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Utilized in the study of protein-protein interactions and as a probe in bioorthogonal chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
作用機序
Target of Action
The tert-butoxycarbonyl group is known to serve as a protecting group in synthetic organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of this compound is likely related to its tert-butoxycarbonyl group. This group is introduced into a molecule to protect a functional group during a chemical reaction . After the reaction, the tert-butoxycarbonyl group can be removed, revealing the original functional group . This allows for more complex molecules to be synthesized without unwanted side reactions .
Biochemical Pathways
The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including those involved in various biochemical pathways .
Pharmacokinetics
The tert-butoxycarbonyl group is known to be stable under a variety of conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can protect a functional group from reacting under conditions where it would otherwise do so . This can allow for more selective and controlled chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the tert-butoxycarbonyl group can be affected by the presence of certain reagents or under certain conditions . Additionally, the efficiency of the compound’s action can be improved using flow microreactor systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline typically involves the following steps:
Protection of the Proline Nitrogen: The nitrogen atom of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Azido Group: The azido group is introduced by converting the hydroxyl group at the fourth carbon of the Boc-protected proline to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with sodium azide (NaN3).
Industrial Production Methods
Industrial production of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), various nucleophiles (amines, thiols)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Reduction: (4S)-1-(tert-Butoxycarbonyl)-4-amino-D-proline
Substitution: Various substituted proline derivatives
Cycloaddition: Triazole-containing proline derivatives
類似化合物との比較
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,3,4-trifluorophenoxy)pyrrolidine-2-carboxylic acid
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid
Uniqueness
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other Boc-protected proline derivatives that may lack the azido functionality and, consequently, the ability to participate in specific chemical reactions such as cycloaddition.
特性
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2400284.png)
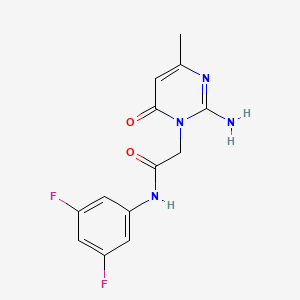
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)

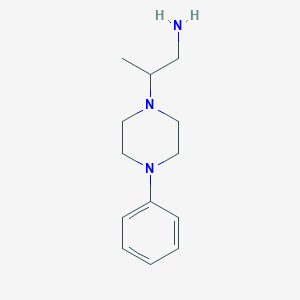
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)

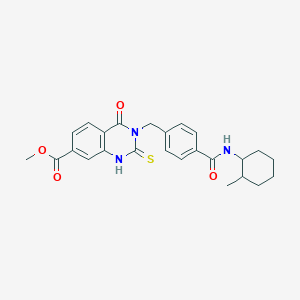
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
